1-(4-(Methylthio)phenyl)prop-2-en-1-one
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Overview
Description
1-[4-(Methylsulfanyl)phenyl]prop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities and applications in material science. This compound features a phenyl ring substituted with a methylsulfanyl group and a propenone moiety, which contributes to its unique chemical properties and reactivity .
Preparation Methods
The synthesis of 1-[4-(methylsulfanyl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(methylsulfanyl)benzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted under reflux conditions to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
1-[4-(Methylsulfanyl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Nucleophiles like halides, amines, and thiols in polar aprotic solvents.
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives .
Scientific Research Applications
1-[4-(Methylsulfanyl)phenyl]prop-2-en-1-one has been extensively studied for its applications in various fields:
Mechanism of Action
The biological effects of 1-[4-(methylsulfanyl)phenyl]prop-2-en-1-one are primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of specific signaling pathways .
Comparison with Similar Compounds
1-[4-(Methylsulfanyl)phenyl]prop-2-en-1-one can be compared with other chalcone derivatives such as:
(E)-1-[4-(Methylsulfanyl)phenyl]-3-phenylprop-2-en-1-one: Similar structure but with a phenyl group instead of a propenone moiety.
(E)-1-(1,3-Benzodioxol-5-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one: Contains a benzodioxole ring and a dimethylamino group, exhibiting different chemical and biological properties.
The uniqueness of 1-[4-(methylsulfanyl)phenyl]prop-2-en-1-one lies in its specific substitution pattern and the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H10OS |
---|---|
Molecular Weight |
178.25 g/mol |
IUPAC Name |
1-(4-methylsulfanylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H10OS/c1-3-10(11)8-4-6-9(12-2)7-5-8/h3-7H,1H2,2H3 |
InChI Key |
FTTOIYQLKAPTQQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C=C |
Origin of Product |
United States |
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